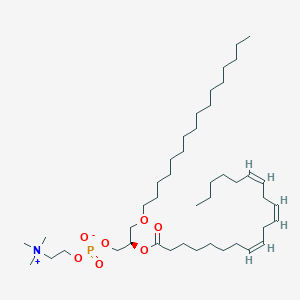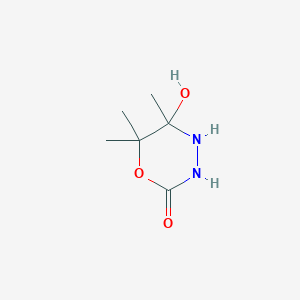
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one, also known as TMO, is a cyclic urea derivative that has gained significant attention in the field of scientific research due to its unique properties. TMO is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Efectos Bioquímicos Y Fisiológicos
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can reduce inflammation and improve the survival rate of animals with cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one in lab experiments is its versatility. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can be used in various fields of science, including medicine, agriculture, and materials science. Another advantage is its low toxicity, which makes it a safe compound to work with. However, one limitation of using 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one. In the field of medicine, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a treatment for other inflammatory diseases, such as rheumatoid arthritis. In the field of agriculture, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a biopesticide, which could reduce the use of synthetic pesticides. In the field of materials science, future studies could investigate the potential of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one as a self-healing material, which could improve the durability of various products.
Métodos De Síntesis
The synthesis of 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one can be achieved through several methods, including the reaction of dimethyl carbonate with hydroxylamine hydrochloride, followed by the reaction of the resulting intermediate with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Another method involves the reaction of 5-amino-1,2,4-oxadiazole-3-carboxylic acid with dimethyl carbonate, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been extensively studied for its potential applications in various fields of science. In the field of medicine, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
In the field of agriculture, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as a herbicide, due to its ability to inhibit the growth of certain weeds. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as a plant growth regulator, due to its ability to promote root growth and enhance plant tolerance to stress.
In the field of materials science, 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has been investigated for its potential as a polymer additive, due to its ability to improve the mechanical properties of polymers. 5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one has also been studied for its potential as a crosslinking agent, due to its ability to form strong bonds with other molecules.
Propiedades
Número CAS |
151535-49-8 |
|---|---|
Nombre del producto |
5-Hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one |
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
5-hydroxy-5,6,6-trimethyl-1,3,4-oxadiazinan-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)6(3,10)8-7-4(9)11-5/h8,10H,1-3H3,(H,7,9) |
Clave InChI |
BWEZVNDVCQWBHA-UHFFFAOYSA-N |
SMILES |
CC1(C(NNC(=O)O1)(C)O)C |
SMILES canónico |
CC1(C(NNC(=O)O1)(C)O)C |
Sinónimos |
2H-1,3,4-Oxadiazin-2-one,tetrahydro-5-hydroxy-5,6,6-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



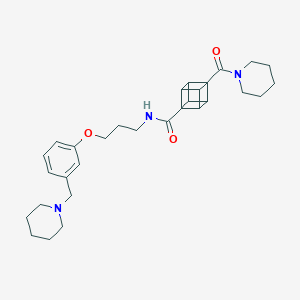
![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
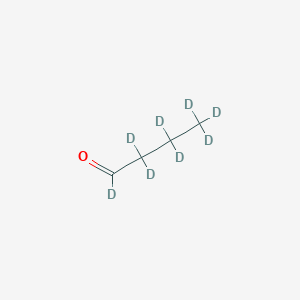
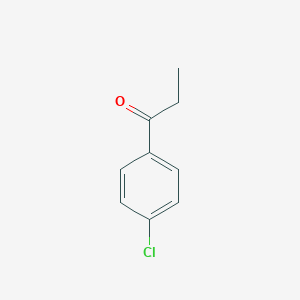
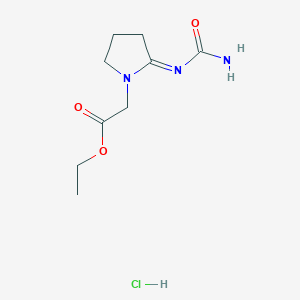
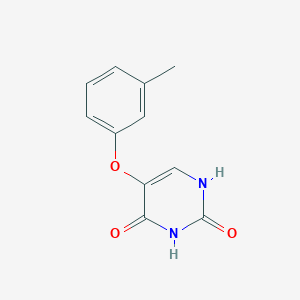
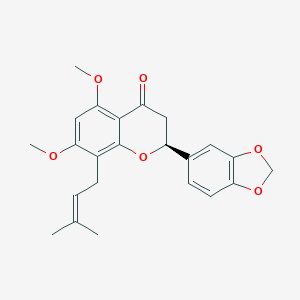
![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
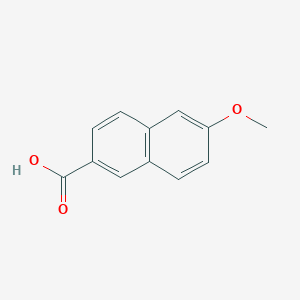
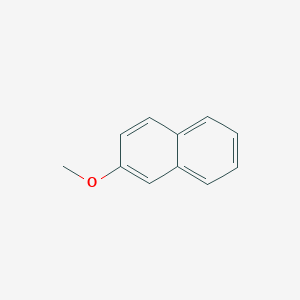
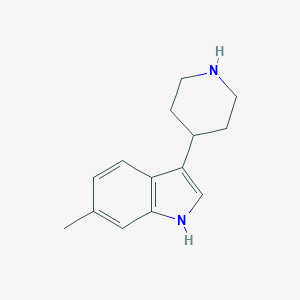

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
